

1-(3,5-Dichloropyridin-4-yl)piperazine CAS number

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 1-(3,5-Dichloropyridin-4-yl)piperazine

Cat. No.: B066254

[Get Quote](#)

An In-depth Technical Guide to 1-(3,5-Dichloropyridin-4-yl)piperazine

Abstract: This technical guide provides a comprehensive overview of **1-(3,5-Dichloropyridin-4-yl)piperazine**, a key heterocyclic building block in modern medicinal chemistry. Identified by its CAS Number 175277-80-2, this compound serves as a versatile scaffold for the synthesis of active pharmaceutical ingredients (APIs).^[1] This document delves into its physicochemical properties, outlines a detailed and mechanistically justified synthetic protocol, explores its applications in drug discovery, and provides essential safety and handling guidelines. The content is tailored for researchers, chemists, and drug development professionals, offering field-proven insights to facilitate its effective use in the laboratory and during process scale-up.

Introduction & Significance

In the landscape of pharmaceutical development, heterocyclic compounds are foundational. The piperazine moiety, a six-membered ring with two opposing nitrogen atoms, is a privileged scaffold found in numerous approved drugs, particularly those targeting the central nervous system (CNS).^{[2][3]} When combined with a di-substituted pyridine ring, the resulting molecule, **1-(3,5-Dichloropyridin-4-yl)piperazine**, offers a unique combination of structural rigidity, hydrogen bonding capabilities, and reactive handles for further chemical elaboration.

Its significance lies in its role as a crucial intermediate.^[1] The dichloropyridine portion provides a well-defined three-dimensional structure and an electron-deficient aromatic system, while the secondary amine of the piperazine ring serves as a prime nucleophile for introducing diverse

functional groups. This allows chemists to systematically modify the core structure to optimize pharmacological activity, selectivity, and pharmacokinetic properties, making it a valuable starting point for developing new chemical entities (NCEs) against a variety of disease targets.

Physicochemical Properties & Characterization

A thorough understanding of a compound's physical and chemical properties is paramount for its successful application in synthesis and formulation.

Key Identifiers and Properties

Property	Value	Source
CAS Number	175277-80-2	[1]
Molecular Formula	C ₉ H ₁₁ Cl ₂ N ₃	[4]
Molecular Weight	232.11 g/mol	[4]
Monoisotopic Mass	231.033 Da	[4]
Appearance	Typically an off-white to yellow solid	General Knowledge
Purity	Commercially available at >95% or >98%	[1]
Predicted XlogP	1.6	[4]

Analytical Characterization

Confirming the identity and purity of **1-(3,5-Dichloropyridin-4-yl)piperazine** is critical. A multi-pronged analytical approach is recommended:

- High-Performance Liquid Chromatography (HPLC): A standard reversed-phase HPLC method (e.g., using a C18 column with a water/acetonitrile gradient) coupled with a UV detector is suitable for purity assessment. Due to the lack of a strong chromophore, derivatization with reagents like 4-chloro-7-nitrobenzofuran (NBD-Cl) can be employed to enhance UV detection at trace levels.[\[5\]](#)

- Gas Chromatography-Mass Spectrometry (GC-MS): This technique is effective for both separation and identification, providing a definitive molecular weight and fragmentation pattern that can confirm the structure.[6]
- Nuclear Magnetic Resonance (NMR) Spectroscopy: ^1H and ^{13}C NMR are indispensable for structural elucidation, confirming the connectivity of the pyridine and piperazine rings and the substitution pattern.
- Liquid Chromatography-Mass Spectrometry (LC-MS): Provides rapid confirmation of the molecular weight of the target compound in solution.[7]

Synthesis & Mechanistic Insights

The most logical and industrially scalable route to **1-(3,5-Dichloropyridin-4-yl)piperazine** is via a Nucleophilic Aromatic Substitution (SNAr) reaction.

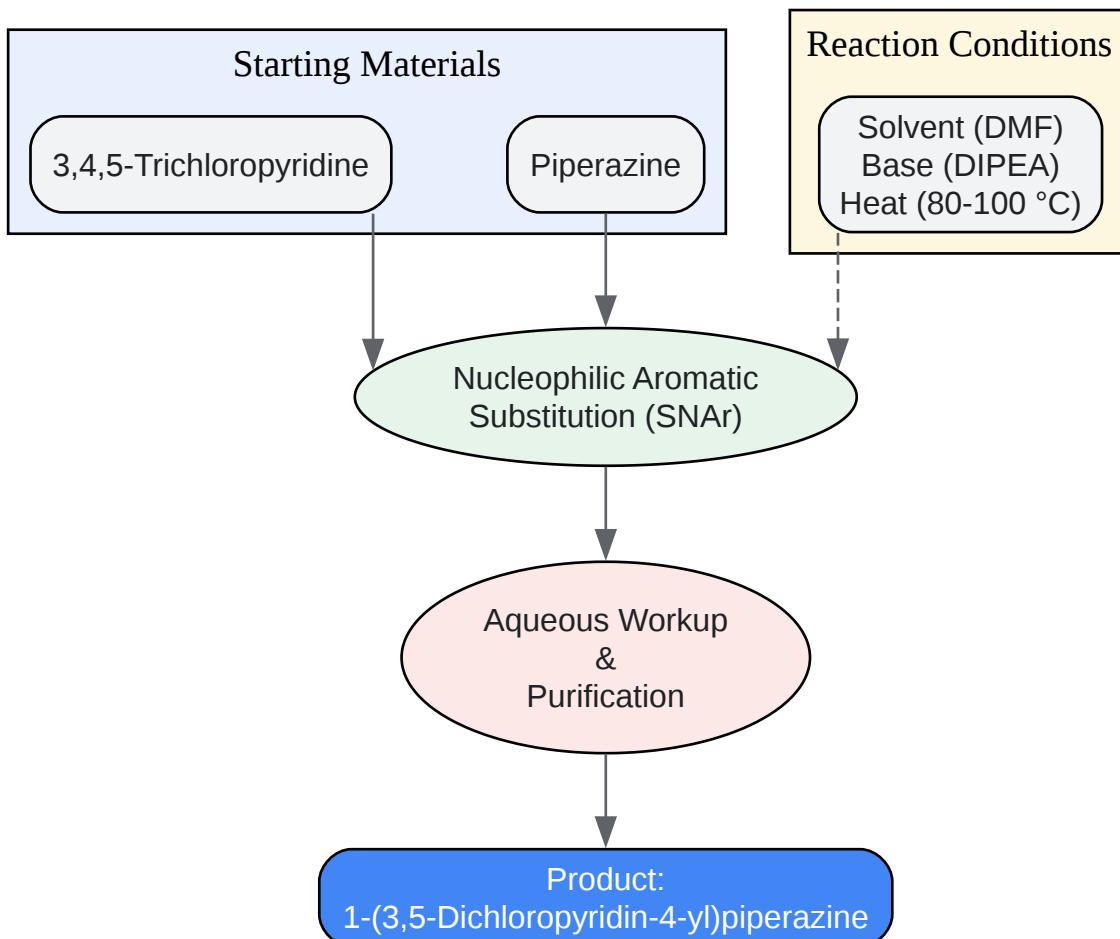
Mechanistic Rationale

The SNAr pathway is highly favored in this case due to the electronic nature of the pyridine ring. The ring nitrogen acts as a strong electron-withdrawing group, significantly reducing the electron density of the aromatic system. This effect is further amplified by the two electronegative chlorine atoms. This pronounced electron deficiency makes the carbon atoms of the pyridine ring, particularly the C4 position (para to the ring nitrogen), highly electrophilic and susceptible to attack by a nucleophile like piperazine. The reaction proceeds through a stabilized, negatively charged intermediate known as a Meisenheimer complex before the leaving group (a chloride ion) is expelled to restore aromaticity.

Experimental Protocol: Synthesis from 3,4,5-Trichloropyridine

This protocol describes a representative lab-scale synthesis.

Materials:


- 3,4,5-Trichloropyridine
- Piperazine (anhydrous)

- Diisopropylethylamine (DIPEA) or Potassium Carbonate (K_2CO_3)
- Dimethylformamide (DMF) or Acetonitrile (ACN)
- Ethyl acetate (EtOAc)
- Saturated aqueous sodium bicarbonate ($NaHCO_3$) solution
- Brine (saturated aqueous NaCl solution)
- Anhydrous magnesium sulfate ($MgSO_4$)

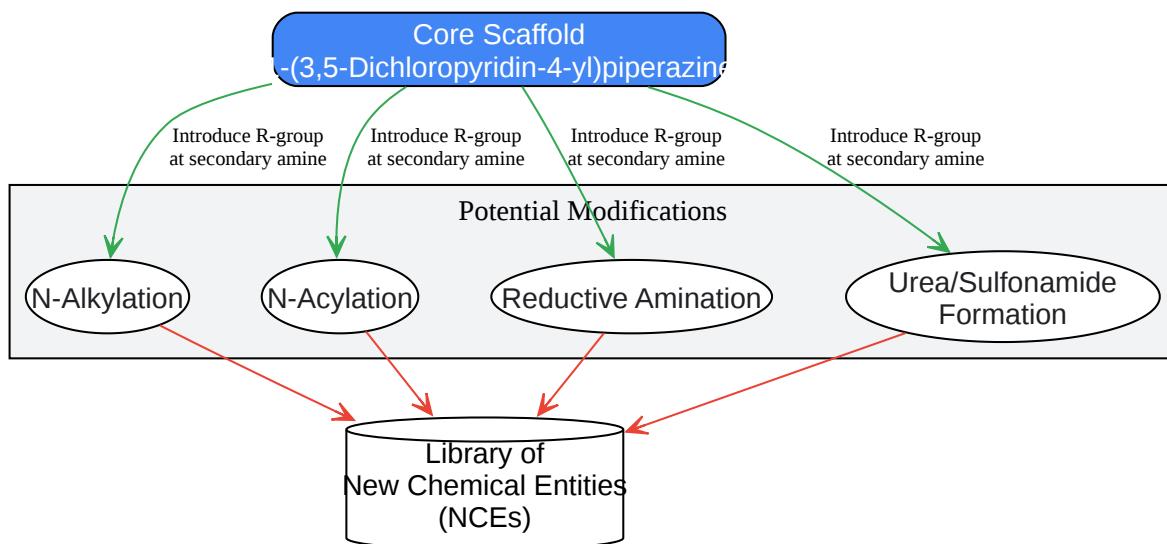
Procedure:

- Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 3,4,5-trichloropyridine (1.0 eq).
- Reagent Addition: Add piperazine (1.1 - 1.5 eq) and a suitable base such as DIPEA (2.0 eq) or K_2CO_3 (2.5 eq). The excess piperazine and the added base serve to quench the HCl generated during the reaction.
- Solvent: Add a suitable polar aprotic solvent, such as DMF or ACN, to achieve a concentration of approximately 0.5 M.
- Reaction Conditions: Heat the reaction mixture to 80-100 °C and stir vigorously. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 4-12 hours).
- Workup: Cool the mixture to room temperature. Dilute with ethyl acetate and wash sequentially with saturated $NaHCO_3$ solution (to remove excess acid and unreacted starting material) and brine.
- Isolation: Dry the organic layer over anhydrous $MgSO_4$, filter, and concentrate the solvent under reduced pressure to yield the crude product.
- Purification: The crude material can be purified by flash column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to afford **1-(3,5-Dichloropyridin-4-yl)piperazine** as a solid.

Synthesis Workflow Diagram

[Click to download full resolution via product page](#)

Caption: Workflow for the synthesis of **1-(3,5-Dichloropyridin-4-yl)piperazine**.


Applications in Drug Discovery & Medicinal Chemistry

The title compound is not an end product but a versatile starting point. Its structure contains two key pharmacophoric elements that medicinal chemists leverage.

- The Piperazine Moiety: The secondary amine (N-H) is a key reactive handle. It can be readily functionalized via reactions like N-alkylation, N-acylation, reductive amination, or urea formation. This allows for the introduction of a vast array of side chains (the R-group in the

diagram below) to explore the chemical space and modulate biological activity.^[8] Many CNS-active drugs utilize this feature to interact with G-protein coupled receptors (GPCRs).^[3]

- The Dichloropyridine Ring: The chlorine atoms, while contributing to the electronic properties, can also serve as handles for cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) to introduce further aryl or alkyl groups, although this is less common than modifying the piperazine nitrogen.

[Click to download full resolution via product page](#)

Caption: Role as a scaffold for generating diverse compound libraries.

Safety, Handling, and Storage

As with any laboratory chemical, proper safety protocols must be strictly followed. While a specific safety data sheet (SDS) for this exact compound is not publicly available, data from closely related dichlorophenylpiperazines and piperazine itself can be used to infer its hazard profile.^{[9][10][11]}

- Hazard Classification: Expected to be harmful if swallowed and may cause skin and serious eye irritation.^[11]

- Personal Protective Equipment (PPE): Wear protective gloves, chemical safety goggles, and a lab coat.[9] Work should be conducted in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[10]
- First Aid Measures:
 - Skin Contact: Wash off immediately with plenty of soap and water. If irritation persists, seek medical attention.[9]
 - Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[9][11]
 - Ingestion: Do NOT induce vomiting. Rinse mouth and call a poison center or doctor immediately.[9][10]
 - Inhalation: Remove person to fresh air and keep comfortable for breathing. Call a doctor if you feel unwell.[9][11]
- Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[10][11] Keep locked up.[9][12] The compound may be sensitive to light and moisture.[12]
- Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[9][11]

Conclusion

1-(3,5-Dichloropyridin-4-yl)piperazine (CAS: 175277-80-2) is a high-value chemical intermediate with significant utility in pharmaceutical research and development. Its straightforward synthesis via nucleophilic aromatic substitution, coupled with the versatile reactivity of the piperazine moiety, makes it an ideal scaffold for building libraries of novel compounds. A comprehensive understanding of its properties, synthesis, and handling, as detailed in this guide, is essential for any scientist looking to leverage this potent building block in the quest for new therapeutic agents.

References

- NINGBO INNO PHARMCHEM CO.,LTD. (2025). Sourcing Key Pharmaceutical Intermediates: The Role of **1-(3,5-Dichloropyridin-4-yl)piperazine**. [Link]

- Wikipedia. (n.d.). Piperazine. [Link]
- Pharmaffiliates. (n.d.). 1-(3,5-Dichlorophenyl)piperazine. [Link]
- Patsnap Synapse. (2024). What is the mechanism of Piperazine?. [Link]
- PubChem. (n.d.). 1-(3,4-Dichlorophenyl)piperazine. [Link]
- NTU Journal of Pure Sciences. (2022).
- PubChemLite. (n.d.). **1-(3,5-dichloropyridin-4-yl)piperazine**. [Link]
- PubMed Central. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. [Link]
- PubMed. (1964). MECHANISM OF THE PARALYSING ACTION OF PIPERAZINE ON ASCARIS MUSCLE. [Link]
- PubChem. (n.d.). Piperazine. [Link]
- ResearchGate. (2020).
- PubChem. (n.d.). Piperazine Dihydrochloride. [Link]
- PubMed. (2018). Piperazine derivatives with central pharmacological activity used as therapeutic tools. [Link]
- Google Patents. (2016).
- RSC Publishing. (n.d.). Analytical Methods. [Link]
- PubChem. (n.d.). 1-(2,3-Dichlorophenyl)piperazine. [Link]
- ResearchGate. (2012).
- MDPI. (2020). Rapid Targeted Method of Detecting Abused Piperazine Designer Drugs. [Link]
- ChemUniverse. (n.d.). Request A Quote. [Link]
- MDPI. (2021). The Novel Diketopiperazine Derivative, Compound 5-3, Selectively Inhibited the Proliferation of FLT3-ITD Mutant Acute Myeloid Leukemia (AML) Cells. [Link]
- Google Patents. (n.d.). Synthesis method of 1-methyl-4- (4-piperidinyl) piperazine hydrochloride.
- PubMed. (2001). Design and synthesis of [(2,3-dichlorophenyl)piperazin-1-yl]alkylfluorenylcarboxamides as novel ligands selective for the dopamine D3 receptor subtype. [Link]
- NIH. (n.d.). New Approach for the One-Pot Synthesis of 1,3,5-Triazine Derivatives: Application of Cu(I)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. nbinno.com [nbinno.com]
- 2. Piperazine - Wikipedia [en.wikipedia.org]
- 3. Piperazine derivatives with central pharmacological activity used as therapeutic tools - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. PubChemLite - 1-(3,5-dichloropyridin-4-yl)piperazine (C9H11Cl2N3) [pubchemlite.lcsb.uni.lu]
- 5. researchgate.net [researchgate.net]
- 6. pubs.rsc.org [pubs.rsc.org]
- 7. Rapid Targeted Method of Detecting Abused Piperazine Designer Drugs [mdpi.com]
- 8. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. fishersci.com [fishersci.com]
- 10. tcichemicals.com [tcichemicals.com]
- 11. fishersci.com [fishersci.com]
- 12. mmbio.byu.edu [mmbio.byu.edu]
- To cite this document: BenchChem. [1-(3,5-Dichloropyridin-4-yl)piperazine CAS number]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b066254#1-3-5-dichloropyridin-4-yl-piperazine-cas-number]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com